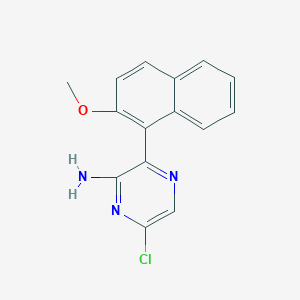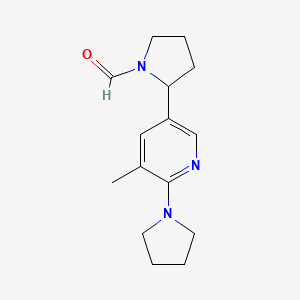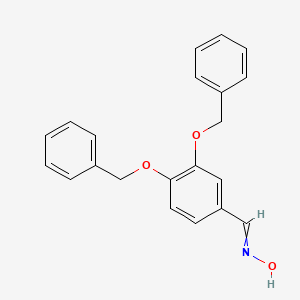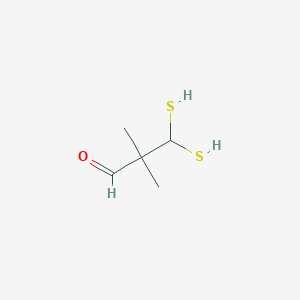
2,2-Dimethyl-3,3-bis(sulfanyl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methyldithio)isobutyraldehyde is an organic compound with the molecular formula C5H10OS2. It is a sulfur-containing aldehyde, characterized by the presence of a methyldithio group attached to an isobutyraldehyde backbone. This compound is known for its clear light yellow appearance and is primarily used in research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methyldithio)isobutyraldehyde typically involves the reaction of isobutyraldehyde with methanethiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of 2-(Methyldithio)isobutyraldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methyldithio)isobutyraldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methyldithio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require nucleophiles and suitable solvents
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Methyldithio)isobutyraldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(Methyldithio)isobutyraldehyde involves its interaction with various molecular targets. The methyldithio group can undergo redox reactions, influencing cellular redox states and signaling pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function .
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-2-(methyldisulfanyl)propanal
- 2-Methyl-2-(methyldithio)propionaldehyde
- Propanal, 2-methyl-2-(methyldithio)-
Comparison: 2-(Methyldithio)isobutyraldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C5H10OS2 |
|---|---|
Molekulargewicht |
150.3 g/mol |
IUPAC-Name |
2,2-dimethyl-3,3-bis(sulfanyl)propanal |
InChI |
InChI=1S/C5H10OS2/c1-5(2,3-6)4(7)8/h3-4,7-8H,1-2H3 |
InChI-Schlüssel |
FPIKMRWGAMRURJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=O)C(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B15060676.png)
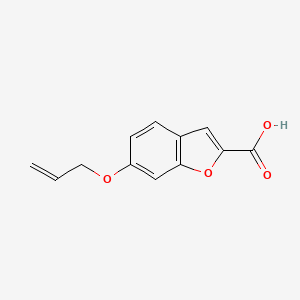
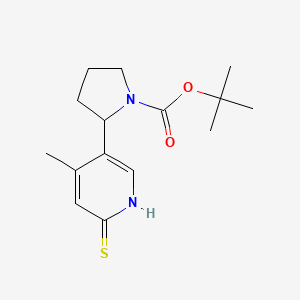

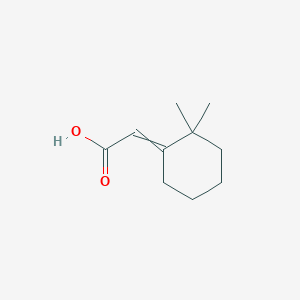
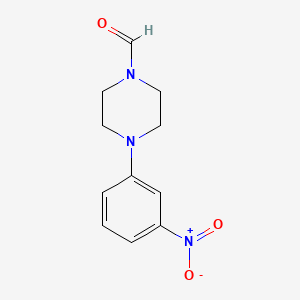
![2-[5-(2-Acetamido-2-acetyloxyethyl)-4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-2-ethoxyanilino]ethyl acetate](/img/structure/B15060722.png)

![1-Piperidinecarboxylic acid, 4-(acetylaMino)-2-[(4-chlorophenyl)Methyl]-, Methyl ester, trans-(9CI)](/img/structure/B15060736.png)

